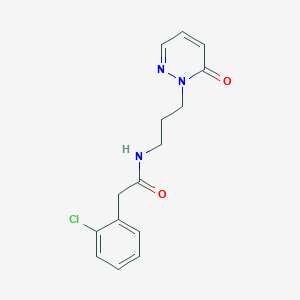

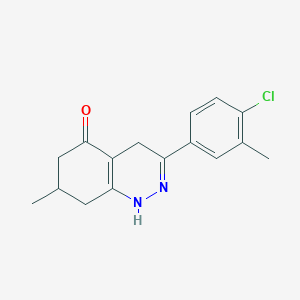

3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-methylphenyl isocyanate is a colorless liquid with an acrid odor . It’s denser than water and is used to make other chemicals . It’s also known as 2-chloro-4-isocyanato-1-methylbenzene .

Molecular Structure Analysis

The molecular formula of 3-Chloro-4-methylphenyl isocyanate is C8H6ClNO . The molecular weight is 167.59 .Chemical Reactions Analysis

This compound is water-reactive and flammable . It decomposes in water, releasing flammable, toxic, or corrosive gases and runoff . It’s incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Physical And Chemical Properties Analysis

The physical properties of 3-Chloro-4-methylphenyl isocyanate include a refractive index of n20/D 1.557 (lit.), a boiling point of 107 °C/3 mmHg (lit.), and a density of 1.224 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structure-Activity Relationships

The compound is related to the synthesis and study of chemical structures that exhibit potential biological activities. For example, a series of related compounds were prepared from substituted 1-phenyl-2-propanones, which demonstrated significant antimalarial activity against Plasmodium berghei in mice. These studies provide insights into the quantitative structure-activity relationships, highlighting the importance of the phenyl ring substituents in enhancing antimalarial potency (Werbel et al., 1986).

Antiviral and Antimicrobial Activities

Compounds with structural similarities have been synthesized and characterized, revealing antiviral activities against specific targets. For instance, pyrazole derivatives containing an oxime moiety demonstrated inactivation effects against Tobacco Mosaic Virus (TMV), comparable to commercial antiviral agents (Ouyang et al., 2008). Additionally, antimycobacterial agents have been developed by modifying the lipophilicity of phenyl rings, which showed enhanced activity against Mycobacterium tuberculosis and atypical mycobacteria (Biava et al., 2008).

Novel Compound Synthesis for Biological Studies

The synthesis of novel compounds for biological studies is a significant area of research. For example, new derivatives of griseofulvin with moderate antitumor and antimicrobial activity have been discovered from marine endophytic fungi, showcasing the potential of marine resources in drug discovery (Xia et al., 2011).

Eco-Friendly Synthesis Methods

Eco-friendly synthesis methods are being explored to create biologically active compounds. The use of SnO2 nanoparticles under microwave irradiation presents a practical and environmentally friendly approach to synthesizing compounds with potential hemolytic and cytotoxic activities (Roopan & Khan, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of the compound “3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one” is currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it would be possible to map the compound’s effects on various biochemical pathways.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s mechanism of action and pharmacokinetics, it’s difficult to discuss how environmental factors might influence its activity .

Propiedades

IUPAC Name |

3-(4-chloro-3-methylphenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O/c1-9-5-15-12(16(20)6-9)8-14(18-19-15)11-3-4-13(17)10(2)7-11/h3-4,7,9,19H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAHDUVMRXOICD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CC(=NN2)C3=CC(=C(C=C3)Cl)C)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2862771.png)

![3-(3-Chlorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2862775.png)

![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-ynamide](/img/structure/B2862779.png)